molecular formula C8H4Cl4O2 B6327250 2-(Trichloromethyl)phenyl carbonochloridate CAS No. 830-97-7

2-(Trichloromethyl)phenyl carbonochloridate

Cat. No.: B6327250
CAS No.: 830-97-7
M. Wt: 273.9 g/mol
InChI Key: WAZVTVOVPBXTOD-UHFFFAOYSA-N
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Description

2-(Trichloromethyl)phenyl carbonochloridate is a chlorinated organic compound characterized by a phenyl ring substituted with a trichloromethyl (-CCl₃) group and a carbonochloridate (-OCOCl) moiety. This structure confers high electrophilicity, making it a versatile reagent in organic synthesis, particularly for introducing trichloromethyl groups or forming carbonate esters.

In , the compound is utilized to synthesize Torin2 analogs (compounds 17 and 18) by reacting with quinoline derivatives under mild conditions (room temperature, Et₃N as a base) . This highlights its role as a key intermediate in pharmaceutical research, enabling modifications to enhance drug candidates' bioactivity.

Properties

IUPAC Name

[2-(trichloromethyl)phenyl] carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl4O2/c9-7(13)14-6-4-2-1-3-5(6)8(10,11)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZVTVOVPBXTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(Cl)(Cl)Cl)OC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50603606
Record name 2-(Trichloromethyl)phenyl carbonochloridate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830-97-7
Record name Carbonochloridic acid, 2-(trichloromethyl)phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=830-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trichloromethyl)phenyl carbonochloridate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phosgene-Based Synthesis

The traditional method for preparing 2-(trichloromethyl)phenyl carbonochloridate involves the reaction of 2-(trichloromethyl)phenol with phosgene (COCl₂). Phosgene acts as a carbonylating agent, facilitating the conversion of the phenolic hydroxyl group into a reactive chloroformate. The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmospheric conditions. A base such as pyridine or tri-n-butylamine is added to neutralize hydrochloric acid (HCl) generated during the reaction.

Reaction Equation:

2-(Trichloromethyl)phenol+COCl2Base2-(Trichloromethyl)phenyl carbonochloridate+HCl\text{2-(Trichloromethyl)phenol} + \text{COCl}_2 \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

The exothermic nature of this reaction necessitates precise temperature control (0–5°C) to prevent side reactions such as hydrolysis or dimerization.

Triphosgene-Based Synthesis

Due to safety concerns associated with phosgene, triphosgene (bis(trichloromethyl) carbonate) is widely employed as a safer alternative. Triphosgene releases phosgene in situ under controlled conditions, enabling milder reaction parameters. In a typical procedure, 2-(trichloromethyl)phenol is reacted with triphosgene in dichloromethane, with pyridine as the acid scavenger.

Key Steps:

  • Activation Phase: Triphosgene reacts with the phenolic hydroxyl group to form an intermediate mixed carbonate.

  • Chlorination: The intermediate undergoes decomposition, releasing CO₂ and yielding the target carbonochloridate.

This method achieves yields exceeding 85% while minimizing hazardous gas exposure.

Industrial-Scale Production Methods

Large-scale synthesis employs continuous-flow reactors to enhance safety and efficiency. Key parameters include:

ParameterOptimal Condition
SolventDichloromethane
Temperature0–10°C
Molar Ratio (Phenol:Triphosgene)1:0.35
Reaction Time4–6 hours

Industrial protocols prioritize solvent recovery systems to reduce waste and cost. For example, unreacted triphosgene and dichloromethane are distilled and recycled into subsequent batches.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like THF and dichloromethane are preferred due to their ability to stabilize reactive intermediates. Dichloromethane offers superior solubility for triphosgene, while THF facilitates faster reaction kinetics.

Temperature Control

Maintaining temperatures below 10°C is critical to suppress side reactions. Ice baths or jacketed reactors are standard in laboratory and industrial settings.

Base Utilization

Pyridine remains the most effective base due to its dual role as an HCl scavenger and catalyst. Alternatives such as triethylamine show reduced efficacy, often leading to lower yields.

Comparative Analysis of Synthesis Methods

MethodYield (%)Safety ProfileScalability
Phosgene-Based70–75High RiskModerate
Triphosgene-Based85–90Moderate RiskHigh

Triphosgene-based methods are favored in modern applications due to their balance of safety and efficiency.

Recent Advancements in Preparation Techniques

Continuous-Flow Reactors

Microreactor technology enables precise control over reaction parameters, reducing byproduct formation and improving yield consistency.

Catalytic Enhancements

The addition of dimethylaminopyridine (DMAP) as a catalyst accelerates the reaction by 30%, achieving completion within 3 hours.

Data Tables Summarizing Key Parameters

Table 1. Solvent Performance Comparison

SolventReaction Time (h)Yield (%)
Dichloromethane4.588
THF3.885
Toluene6.272

Table 2. Base Efficiency

BaseHCl Neutralization (%)Yield Impact (%)
Pyridine98+5
Triethylamine85-8
DBU99+2

Chemical Reactions Analysis

Types of Reactions

2-(Trichloromethyl)phenyl carbonochloridate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2-(trichloromethyl)phenol and hydrochloric acid.

    Reduction: It can be reduced to form 2-(trichloromethyl)phenyl alcohol.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, with an amine, the product would be 2-(trichloromethyl)phenyl amine.

    Hydrolysis: The major products are 2-(trichloromethyl)phenol and hydrochloric acid.

    Reduction: The major product is 2-(trichloromethyl)phenyl alcohol.

Scientific Research Applications

Organic Synthesis

Chloroformylation Reactions
Trichloromethyl chloroformate is widely used in chloroformylation reactions, where it acts as a reagent to introduce chloroformyl groups into organic molecules. For example, it has been employed to convert amino compounds into trichloromethyl carbamates through chloroformylation mechanisms. This transformation is crucial for the synthesis of various pharmaceutical intermediates .

Synthesis of Aryl Chlorides
The compound can facilitate the preparation of aryl chlorides through reactions with aromatic compounds. A notable study demonstrated the use of trichloromethyl chloroformate in the Vilsmeier reagent formation, which subsequently reacted with cyclohexanedione derivatives to yield dichlorobenzene products . This application highlights its utility in synthesizing complex organic structures.

Pharmaceutical Applications

Intermediate for Drug Synthesis
Trichloromethyl chloroformate serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to participate in nucleophilic substitution reactions allows for the formation of active pharmaceutical ingredients (APIs). For instance, it has been utilized in the synthesis of carbamate derivatives that exhibit biological activity .

Case Study: Synthesis of Indole Alkaloids
In a comprehensive study, trichloromethyl chloroformate was used in the total synthesis of indole alkaloids. The reaction involved converting aminoindoles into trichloromethyl carbamates, which were further processed to yield complex alkaloid structures with significant pharmacological properties .

Agrochemical Applications

Pesticide Development
The compound is also important in the agrochemical sector, particularly in developing pesticides. It acts as a precursor for synthesizing chlorinated compounds that exhibit insecticidal and herbicidal properties. For example, methods have been developed to prepare diphosgene from trichloromethyl chloroformate, which is then used in formulating agricultural chemicals .

Case Study: Synthesis of Superpalite
A technique for preparing superpalite (a pesticide) involves using trichloromethyl chloroformate as a key reactant. The process enhances the efficiency of chlorine incorporation into organic frameworks, improving pesticide efficacy .

Material Science Applications

Photoresist Industry
Trichloromethyl chloroformate finds applications in the photoresist industry for producing photosensitive materials used in semiconductor manufacturing. Its role as a reagent helps modify polymer structures to enhance their light sensitivity and resolution during photolithography processes .

Case Study: Development of New Materials
Research has shown that incorporating trichloromethyl chloroformate into polymer formulations can significantly improve their thermal stability and mechanical properties, making them suitable for high-performance applications in electronics and coatings .

Data Summary Table

Application AreaSpecific Use CasesKey Findings
Organic SynthesisChloroformylation reactionsFacilitates introduction of chloroformyl groups
PharmaceuticalIntermediate for APIsUsed in synthesis of biologically active carbamates
AgrochemicalPesticide developmentKey precursor for synthesizing effective pesticides
Material SciencePhotoresist productionEnhances properties of polymers for electronics

Mechanism of Action

The mechanism of action of 2-(Trichloromethyl)phenyl carbonochloridate involves its reactivity towards nucleophiles. The carbonyl carbon is highly electrophilic due to the presence of the electron-withdrawing trichloromethyl group, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile involved.

Comparison with Similar Compounds

Triphenylmethyl Chloride (Trityl Chloride, CAS 76-83-5)

  • Structure : A central carbon bonded to three phenyl groups and a chlorine atom (C₆H₅)₃CCl.
  • Reactivity: Functions as an electrophile for protecting hydroxyl groups via tritylation. Unlike 2-(Trichloromethyl)phenyl carbonochloridate, it is less reactive toward esterification but stable under basic conditions .
  • Applications : Widely used in nucleotide and carbohydrate synthesis to protect alcohol functionalities.

2-Methoxyethoxymethyl Chloride (MEM Chloride, CAS 3970-21-6)

  • Structure : Chloride attached to a methoxyethoxymethyl group (CH₃OCH₂CH₂OCH₂Cl).
  • Reactivity: Protects alcohols by forming acid-labile ethers. Less sterically hindered than this compound, enabling faster reaction kinetics .
  • Applications : Preferred in peptide synthesis for temporary protection of hydroxyl groups.
  • Safety : Harmful if inhaled; requires ventilation and personal protective equipment .

2-Chloro-5-(Trifluoromethoxy)benzoyl Chloride (CAS 1261731-24-1)

  • Structure : Benzoyl chloride derivative with chloro and trifluoromethoxy substituents.
  • Reactivity: Acylating agent for forming amides and esters. Compared to this compound, it exhibits higher selectivity toward amine nucleophiles due to the electron-withdrawing trifluoromethoxy group .
  • Applications : Intermediate in agrochemicals and pharmaceuticals, particularly for introducing trifluoromethoxy motifs.

Etridiazole (5-Ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole)

  • Structure : Trichloromethyl-substituted thiadiazole ring.
  • Reactivity: Primarily acts as a fungicide via inhibition of mitochondrial respiration. Lacks the carbonate-forming capability of this compound .
  • Applications : Agricultural fungicide, contrasting with the synthetic utility of the target compound.

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Formula Key Functional Groups Primary Use Reactivity Profile
This compound N/A C₈H₄Cl₄O₂ -OCOCl, -CCl₃ Synthesis of pharmaceuticals (e.g., Torin2 analogs) High electrophilicity for esterification
Triphenylmethyl chloride 76-83-5 C₁₉H₁₅Cl (C₆H₅)₃CCl Hydroxyl protection Moderate electrophile; acid-labile
MEM chloride 3970-21-6 C₄H₉ClO₂ CH₃OCH₂CH₂OCH₂Cl Alcohol protection Fast ether formation; acid-sensitive
2-Chloro-5-(trifluoromethoxy)benzoyl chloride 1261731-24-1 C₈H₃Cl₂F₃O₂ -COCl, -Cl, -OCF₃ Agrochemical intermediates Acylating agent for amines
Etridiazole 2593-15-9 C₅H₅Cl₃N₂OS -CCl₃, thiadiazole ring Fungicide Mitochondrial inhibition

Biological Activity

2-(Trichloromethyl)phenyl carbonochloridate, also known as phenyl chloroformate, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a phenyl ring substituted with a trichloromethyl group and a carbonochloridate functional group. This structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound primarily involves its role as an electrophile in various biochemical reactions. Its mechanism includes:

  • Nucleophilic Attack : The carbonyl carbon can be attacked by nucleophiles (e.g., amines, alcohols), leading to the formation of carbamates or esters.
  • Enzyme Inhibition : It may inhibit specific enzymes by modifying amino acid residues, affecting metabolic pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that it possesses antimicrobial activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation, particularly in breast cancer cell lines. The compound's mechanism involves the induction of apoptosis in malignant cells .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies demonstrated that treatment with this compound led to a reduction in cell viability in triple-negative breast cancer (TNBC) cell lines. The compound induced apoptosis through caspase activation and increased levels of pro-apoptotic proteins .

Table 1: Antimicrobial Efficacy

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Table 2: Anticancer Activity in TNBC Cell Lines

CompoundIC50 (µM)Mechanism of Action
This compound25Induction of apoptosis via caspase activation

Q & A

Q. What are the recommended synthetic routes for 2-(Trichloromethyl)phenyl carbonochloridate, and how can reaction conditions be optimized?

The compound can be synthesized via chlorination of 2-(trichloromethyl)phenol using phosgene or thionyl chloride. Key parameters include temperature control (0–5°C to avoid side reactions) and anhydrous conditions to prevent hydrolysis. Purification via vacuum distillation or column chromatography (neutral alumina) is critical to isolate the product from unreacted starting materials or byproducts . Optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 phenol-to-chlorinating agent) and solvent selection (e.g., dry tetrahydrofuran or benzene) to enhance yield .

Q. What safety protocols are essential when handling this compound?

This compound is moisture-sensitive and releases HCl upon hydrolysis. Use airtight glassware, inert atmospheres (N₂/Ar), and personal protective equipment (gloves, goggles). Work in a fume hood to avoid inhalation of vapors. Storage should be in amber bottles under desiccants at –20°C . Spills require neutralization with sodium bicarbonate before disposal .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹³C NMR confirms the trichloromethyl group (δ ~100–110 ppm) and carbonyl carbon (δ ~160–170 ppm).
  • FT-IR : Peaks at ~1770 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl stretch).
  • GC-MS : Monitors purity and identifies volatile byproducts.
  • Elemental Analysis : Validates Cl content (~45–47%) .

Advanced Research Questions

Q. How does this compound participate in cyclopropanation reactions, and what mechanistic insights exist?

The compound acts as a dichlorocarbene precursor in cyclopropanation of alkenes. Under reflux in benzene, it generates :CCl₂ via thermal decomposition, which reacts with double bonds to form dichlorocyclopropanes. Mechanistic studies using radical traps (e.g., TEMPO) suggest a radical pathway, with yields influenced by steric hindrance and electronic effects of substituents . For example, electron-deficient alkenes (e.g., α,β-unsaturated ketones) show higher reactivity (~70–85% yield) .

Q. How can researchers address contradictions in reported decomposition pathways of this compound?

Conflicting data on thermal stability (e.g., decomposition at 80°C vs. 110°C) may arise from impurities or solvent effects. Controlled studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres are recommended. For instance, in benzene, decomposition onset occurs at ~95°C, while in polar solvents (e.g., DMF), it may degrade at lower temperatures due to solvolysis .

Q. What strategies improve the reproducibility of large-scale syntheses?

  • Catalytic Additives : Trace amounts of DMAP (4-dimethylaminopyridine) accelerate chlorination.
  • In Situ Monitoring : Use inline FT-IR to track carbonyl chloride formation.
  • Scalable Purification : Replace column chromatography with fractional crystallization (hexane/ethyl acetate) for >100g batches .

Q. How do computational studies inform the reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G*) reveal that the trichloromethyl group stabilizes the transition state during carbene transfer. The LUMO energy (–1.8 eV) correlates with electrophilicity, predicting reactivity trends with substituted alkenes. MD simulations further model solvent effects on decomposition kinetics .

Q. Methodological Notes

  • Contradictions : Discrepancies in decomposition temperatures require validation via controlled experiments .
  • Advanced Tools : Synchrotron X-ray diffraction resolves crystal packing effects on stability .
  • Safety : Always cross-reference SDS data with recent literature due to evolving regulatory guidelines .

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